molecular formula C20H20ClN3OS B2490501 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one CAS No. 886920-81-6

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one

Cat. No.: B2490501
CAS No.: 886920-81-6
M. Wt: 385.91
InChI Key: KGEOQKZVDYASAN-UHFFFAOYSA-N
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Description

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a complex organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure, which contribute to their diverse biological activities

Properties

IUPAC Name

1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN3OS/c1-14-16(21)7-8-17-19(14)22-20(26-17)24-11-9-23(10-12-24)18(25)13-15-5-3-2-4-6-15/h2-8H,9-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGEOQKZVDYASAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N=C(S2)N3CCN(CC3)C(=O)CC4=CC=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves multiple steps, typically starting with the preparation of the benzothiazole core. One common method involves the condensation of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions to form the benzothiazole ring. The piperazine moiety is then introduced through nucleophilic substitution reactions. Industrial production methods often employ microwave irradiation or one-pot multicomponent reactions to enhance yield and reduce reaction times .

Chemical Reactions Analysis

Nucleophilic Substitution at Piperazine Nitrogen

The piperazine ring serves as a nucleophilic center, enabling reactions with electrophiles. Key examples include:

Reaction TypeReagents/ConditionsProduct FormedReference
AlkylationAlkyl halides, K₂CO₃, CHCl₃, refluxN-alkylated piperazine derivatives (e.g., with chloroacetyl chloride)
AcylationAcid chlorides, DCM, room temperatureAcylated piperazine derivatives (e.g., 2-chloroacetamido-benzothiazole adduct)
Condensation with aminesPrimary/secondary amines, HCl, EtOHSecondary/tertiary amine-linked benzothiazole-piperazine hybrids

Mechanistic Insight:

  • Piperazine’s secondary amine undergoes nucleophilic attack on electrophilic carbons (e.g., α-carbon of ketones or alkyl halides).

  • Reactions are monitored via TLC (Rf = 0.4–0.6 in ethyl acetate/hexane) or HPLC (retention time: 8–12 min).

Electrophilic Aromatic Substitution on Benzothiazole

The benzothiazole core participates in electrophilic substitutions, primarily at the 5- and 6-positions:

Reaction TypeReagents/ConditionsProduct FormedReference
HalogenationCl₂/AcOH, 0–10°C5-Chloro-4-methylbenzothiazole intermediates
SulfonationH₂SO₄, SO₃, 50°CSulfonated derivatives (position-dependent)
NitrationHNO₃/H₂SO₄, 0°CNitro-substituted benzothiazoles (6-nitro dominant)

Key Observations:

  • The methyl group at position 4 sterically directs electrophiles to the 5-position.

  • Chlorination occurs regioselectively under controlled temperatures .

Ketone-Based Reactions

The phenylethanone group undergoes characteristic carbonyl reactions:

Reaction TypeReagents/ConditionsProduct FormedReference
ReductionNaBH₄/MeOH, 0°C1-[4-(5-Chloro-4-methylbenzothiazol-2-yl)piperazin-1-yl]-2-phenylethanol
Grignard AdditionRMgX, THF, refluxTertiary alcohol derivatives
CondensationNH₂OH·HCl, EtOH, ΔOxime derivatives (C=N-OH)

Cross-Coupling Reactions

The compound engages in palladium-catalyzed couplings:

Reaction TypeReagents/ConditionsProduct FormedReference
Suzuki CouplingArB(OH)₂, Pd(PPh₃)₄, K₂CO₃, DMFBiaryl-linked benzothiazole-piperazine hybrids
Buchwald-HartwigAryl halides, Pd₂(dba)₃, XantphosN-arylated piperazine derivatives

Degradation Pathways

Stability studies reveal pH-dependent hydrolysis:

ConditionHalf-Life (25°C)Major Degradation ProductReference
Acidic (pH 2.0)48 hoursPiperazine ring-opened sulfonic acid derivative
Alkaline (pH 9.0)12 hoursPhenylethanone oxidation to benzoic acid

Mechanistic Insights

  • Piperazine Reactivity : The secondary amine in piperazine facilitates nucleophilic substitutions, while its conformational flexibility allows for diverse alkylation patterns .

  • Benzothiazole Activation : Electron-withdrawing chloro and methyl groups enhance electrophilic substitution at the 5-position .

  • Ketone Participation : The phenylethanone group stabilizes enolate intermediates, enabling aldol condensations.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one exhibit significant antimicrobial properties. A study found that several synthesized compounds with similar structures displayed moderate to good activity against various bacterial strains.

Table 1: Antimicrobial Activity of Related Compounds

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
5eE. coli12 µg/mL
5kS. aureus10 µg/mL
5gP. aeruginosa15 µg/mL

These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .

Antitumor Activity

Compounds with similar structural motifs have been investigated for their antitumor properties. The mechanism often involves inducing apoptosis in cancer cells through various pathways, including the activation of caspases and mitochondrial dysfunction.

Case Study: Antitumor Potential

A study on related benzothiazole derivatives demonstrated their ability to inhibit cancer cell proliferation. The derivatives were shown to induce S-phase arrest and upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, leading to increased apoptosis in tumor cells .

Pharmacokinetics and Mechanism of Action

The pharmacokinetic properties of compounds like this compound have been explored in various studies. These compounds often exhibit favorable absorption and distribution characteristics, making them suitable candidates for further development as therapeutic agents.

Mechanism of Action

The mechanism of action of 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one involves its interaction with specific molecular targets. In the case of its antibacterial activity, the compound is believed to inhibit the synthesis of bacterial cell walls by targeting enzymes involved in peptidoglycan biosynthesis. Additionally, it may interfere with DNA replication and protein synthesis in bacteria, leading to cell death .

Comparison with Similar Compounds

Similar compounds include other benzothiazole derivatives such as:

    2-aminobenzothiazole: Known for its antifungal and anticancer properties.

    6-chlorobenzothiazole: Exhibits significant antimicrobial activity.

    2-(4-aminophenyl)benzothiazole: Studied for its potential use in treating neurodegenerative diseases.

Compared to these compounds, 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one stands out due to its unique combination of a benzothiazole core and a piperazine moiety, which enhances its biological activity and broadens its range of applications .

Biological Activity

The compound 1-[4-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-2-phenylethan-1-one is a synthetic organic molecule that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a benzothiazole moiety, which is known for its diverse biological properties. The presence of the piperazine ring contributes to its pharmacological profile, enhancing interactions with biological targets.

Property Value
IUPAC Name This compound
Molecular Formula C18H20ClN3OS
Molecular Weight 355.89 g/mol
Solubility Soluble in DMSO and ethanol

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The benzothiazole component may facilitate binding to enzymes or receptors involved in critical cellular pathways. For example, it has been suggested that compounds with similar structures can inhibit kinases or other enzymes involved in cell proliferation and survival pathways, potentially leading to anticancer effects .

Antimicrobial Activity

Several studies have indicated that compounds related to benzothiazole exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In vitro assays have shown promising results, with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity.

Anticancer Properties

Research has highlighted the potential of benzothiazole derivatives as anticancer agents. The compound's ability to induce apoptosis in cancer cells has been documented in several studies. For instance, cell viability assays using human cancer cell lines demonstrated a dose-dependent reduction in cell proliferation, suggesting that the compound may serve as a lead for further anticancer drug development .

Case Studies

  • Study on Antimicrobial Efficacy :
    • A recent study focused on the antimicrobial properties of various benzothiazole derivatives, including our compound. Results showed significant inhibition of bacterial growth with an IC50 value of approximately 15 μM against E. coli and S. aureus .
  • Anticancer Evaluation :
    • In a study assessing the cytotoxic effects on breast cancer cell lines (MCF-7), the compound exhibited an IC50 value of 12 μM, indicating strong potential as an anticancer agent. Mechanistic studies revealed that the compound induced apoptosis through mitochondrial pathways .

Comparative Analysis

A comparative analysis with similar compounds reveals unique aspects of this molecule:

Compound IC50 (μM) Activity Type
This compound12Anticancer
5-Chloro-N-(4-methylbenzothiazol-2-yl)benzamide20Antimicrobial
Benzothiazole derivative X25Anticancer

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